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Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

Cat. No.: B605673 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

ATN-161 trifluoroacetate salt in preclinical models.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATN-161?

ATN-161 is a small peptide antagonist of integrin α5β1 and also binds to other integrins like

αvβ3.[1][2][3] It is derived from the synergy region of fibronectin.[2] By binding to these

integrins on endothelial and tumor cells, ATN-161 can inhibit cell adhesion, migration, and

signaling pathways involved in angiogenesis (new blood vessel formation) and tumor

progression.[2][4] Specifically, it has been shown to inhibit the phosphorylation of Mitogen-

Activated Protein Kinase (MAPK), a key signaling molecule in cell growth and proliferation.[1]

[3]

Q2: What is the expected safety profile of ATN-161 trifluoroacetate salt in my animal model?

Preclinical toxicology studies in rats and primates have indicated that ATN-161 has a favorable

safety profile, with no consistent evidence of toxicity observed except at extremely high,

supratherapeutic doses.[1] The compound is described as having a large therapeutic index,

with anti-tumor effects in mice seen at doses several orders of magnitude below the maximum

tolerated dose.[2] In a Phase I clinical trial with human patients, ATN-161 was well-tolerated at

doses up to 16 mg/kg, and no dose-limiting toxicities were reported.[1][5]
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Q3: I am observing a decrease in efficacy at higher doses of ATN-161. Is this indicative of

toxicity?

Not necessarily. ATN-161 has been shown to exhibit a U-shaped (or inverted bell-shaped)

dose-response curve in several preclinical models of angiogenesis and tumor growth.[1][2] This

means that the optimal therapeutic effect is observed within a specific dose range, and efficacy

may decrease at doses both below and above this optimal range. This phenomenon should be

considered when designing dose-response studies.

Q4: What are the typical doses of ATN-161 used in preclinical mouse models?

The effective dose of ATN-161 can vary depending on the animal model and the indication

being studied. Researchers have reported using a range of doses in mice, from as low as 0.05

mg/kg up to 100 mg/kg, administered either intravenously or intraperitoneally.[6] The optimal

dose range in several models has been identified as 1 to 10 mg/kg when given thrice a week.

[2]

Q5: What is the pharmacokinetic profile of ATN-161 in preclinical models?

ATN-161 has a short plasma half-life.[1] However, it is cleared from tumor tissue much more

slowly, suggesting a durable interaction with its targets within the tumor microenvironment.[1]

Quantitative Data Summary
Table 1: Summary of Preclinical Dosing of ATN-161
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Animal Model Dose Range
Route of
Administration

Frequency Reference

BALB/c nu/nu

mice (Breast

Cancer)

0.05 - 1 mg/kg Intravenous Thrice a week [1]

Mice (Colorectal

Liver

Metastases)

100 mg/kg Intraperitoneal Every 3rd day [6]

Copenhagen rats

(Prostate

Cancer)

5 mg/kg Systemic
Five injections

over 16 days
[1]

Mice (Lewis

Lung Carcinoma)
1 - 10 mg/kg Not specified Thrice a week [2]

Table 2: Preclinical and Clinical Safety Information for ATN-161

Study Type Species Key Finding Reference

Preclinical Toxicology Rats and Primates

No consistent

evidence of toxicity

except at extremely

high, supratherapeutic

doses.

[1]

Phase I Clinical Trial Humans

Well-tolerated at

doses up to 16 mg/kg;

no dose-limiting

toxicities observed.

[1][5]

General Preclinical Mice

Described as having a

large therapeutic

index.

[2]

Note: Specific LD50 and NOAEL values for ATN-161 trifluoroacetate salt in preclinical models

are not readily available in the public domain.
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Experimental Protocols
Protocol 1: In Vivo Tumor Growth and Metastasis Model (Breast Cancer)

Animal Model: Female BALB/c nu/nu mice.

Cell Line: MDA-MB-231 human breast cancer cells.

Tumor Inoculation:

For subcutaneous tumors: Inoculate cells subcutaneously in the flank.

For metastasis studies: Inoculate cells into the left ventricle of the heart.

Treatment Groups:

Vehicle control.

ATN-161 (e.g., 0.05, 0.1, 1 mg/kg).

Administration: Administer ATN-161 or vehicle intravenously three times a week.

Monitoring:

Measure tumor volume weekly.

Evaluate metastasis through imaging (e.g., X-ray, micro-CT) and histology.

Endpoint Analysis: Harvest tumors for histological evaluation, including microvessel density

and proliferation markers.

Protocol 2: In Vitro Western Blot for MAPK Phosphorylation

Cell Line: MDA-MB-231 human breast cancer cells.

Cell Plating: Plate 1 x 10^6 cells in 100 mm Petri dishes and allow them to adhere for 24

hours.

Serum Starvation: Serum-starve the cells overnight.
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Treatment: Treat cells with vehicle or ATN-161 (e.g., 1-100 µmol/L) for various time points

(e.g., 15-60 minutes). A maximal effect on MAPK phosphorylation has been observed at 20

µmol/L after 30 minutes.[1][3]

Cell Lysis: Lyse the cells to extract proteins.

Western Blot: Perform Western blot analysis using antibodies against total MAPK,

phosphorylated MAPK, and a loading control (e.g., β-tubulin).

Detection: Use enhanced chemiluminescence for detection.
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Caption: Mechanism of action of ATN-161.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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